4-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives. The reactions are monitored by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol (4.8:0.2). The precipitate obtained is filtered, dried, and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other pyrazole derivatives with potential pharmacological activities.
Biology: It is studied for its biological activities, such as antibacterial, antifungal, and antiparasitic properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Industry: It is used in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as acetylcholinesterase, leading to neuroprotective effects. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Hydrazine-coupled pyrazole derivatives
Uniqueness
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is unique due to its specific structure, which imparts distinct pharmacological properties. Its combination of a pyrazole ring with a pyrimidinyl group and a methoxybenzamide moiety contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H13N5O3 |
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Molecular Weight |
311.30 g/mol |
IUPAC Name |
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-11-5-3-10(4-6-11)13(21)18-12-9-16-15(19-14(12)22)20-8-2-7-17-20/h2-9H,1H3,(H,18,21)(H,16,19,22) |
InChI Key |
DQDHTJTWTAEHJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Origin of Product |
United States |
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